molecular formula C29H36N4O6 B2461369 N-(sec-butyl)-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 1296319-59-9

N-(sec-butyl)-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2461369
CAS No.: 1296319-59-9
M. Wt: 536.629
InChI Key: SWNJMWMXEFZRFI-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetically derived small molecule provided for research purposes. The core structure of this compound features a quinazolinone scaffold, a motif present in various compounds investigated for their biological activity. The specific applications, mechanism of action, and primary research value for this compound are currently under investigation. Researchers are exploring its potential in various biochemical and pharmacological contexts. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Please consult the product's Certificate of Analysis for detailed specifications on purity and identity. Specific research applications and mechanistic data will be updated as they become available from ongoing studies.

Properties

IUPAC Name

N-butan-2-yl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6/c1-5-19(2)30-26(34)18-32-23-16-25(39-4)24(38-3)15-22(23)28(36)33(29(32)37)17-20-9-11-21(12-10-20)27(35)31-13-7-6-8-14-31/h9-12,15-16,19H,5-8,13-14,17-18H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNJMWMXEFZRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Anticancer Properties

Recent studies have indicated that compounds similar to N-(sec-butyl)-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated effective inhibition of cancer cell proliferation across various types.

Key Findings:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HCT 116 (colon cancer).
  • Mechanism of Action: Compounds have been shown to induce apoptosis and inhibit microtubule assembly, which is critical for cancer cell division .
  • IC50 Values: Some derivatives have IC50 values as low as 4.363 μM against HCT 116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Dioxoquinazoline Core: This moiety is known for its ability to interact with various biological targets.
  • Piperidine Substitution: Enhances solubility and bioavailability.
  • Dimethoxy Groups: May contribute to increased interaction with cellular receptors.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinazoline core via cyclization reactions.
  • Introduction of the piperidine and acetamide functionalities.
  • Final modifications to achieve the desired sec-butyl substitution.

Characterization Techniques

Characterization of the synthesized compound is performed using:

  • NMR Spectroscopy: To confirm molecular structure.
  • Mass Spectrometry: For molecular weight determination.
  • X-ray Crystallography: To elucidate the three-dimensional arrangement of atoms.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer efficacy of structurally related compounds, it was found that certain derivatives induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1.0 μM. The study highlighted that these compounds could enhance caspase-3 activity significantly at higher concentrations (10.0 μM), confirming their role in apoptosis induction .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar quinazoline derivatives revealed potential binding interactions with tyrosine kinases and other oncogenic targets. These studies suggest that modifications in the side chains could enhance binding affinity and selectivity towards cancer-related proteins .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AMDA-MB-2314.363Apoptosis induction
Compound BHepG218.76Microtubule destabilization
Compound CHCT 11610.0Inhibition of cell cycle progression

Comparison with Similar Compounds

Key Structural Differences and Implications

The compound shares structural homology with other quinazolinone derivatives but exhibits unique substitutions that differentiate its activity and solubility. Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Implications
Target Compound Quinazolinone 6,7-Dimethoxy; 4-(piperidine-1-carbonyl)benzyl; N-sec-butyl acetamide Enhanced lipophilicity (piperidine-carbonyl), potential CNS penetration (sec-butyl)
N-(sec-butyl)-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide Quinazolinone Pyrrolidine-1-carbonyl instead of piperidine Reduced steric bulk may alter receptor binding; pyrrolidine’s 5-membered ring affects conformation
N-(4-sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothienopyrimidinone Hexahydrobenzothienopyrimidin core; ethoxyphenyl; sulfanyl linkage Increased rigidity; sulfur atom may enhance metabolic stability

Piperidine vs. Pyrrolidine Carbonyl Moieties

Replacement of the piperidine ring (6-membered) with pyrrolidine (5-membered) in analogs reduces ring strain and alters electronic properties. Piperidine derivatives generally exhibit higher metabolic stability due to slower oxidation rates compared to pyrrolidine analogs .

Functional Group Comparisons

N-Substituted Acetamide Side Chains

The sec-butyl group in the target compound contrasts with other N-alkyl/aryl acetamides (e.g., N-(5-chloro-2-methoxyphenyl) derivatives). In contrast, N-aryl acetamides (e.g., N-(2-fluorobenzyl)) prioritize aromatic interactions with target proteins .

Methoxy and Carbonyl Substituents

The 6,7-dimethoxy groups on the quinazolinone core are conserved in analogs like haemanthamine-derived compounds (). Methoxy groups contribute to electron-donating effects, stabilizing aromatic systems and modulating binding to enzymes like topoisomerases or kinases .

Research Findings and Activity Trends

Computational and Read-Across Predictions

Using a "read-across" approach (), the target compound’s piperidine-carbonyl and quinazolinone motifs align with known kinase inhibitors.

Q & A

Q. Table 1. Example Structural Analogs and Bioactivity

Compound ModificationKey Feature ChangeBiological Activity TrendReference
6,7-Dimethoxy → 6-FluoroIncreased lipophilicityHigher cytotoxicity (IC₅₀ ↓ 40%)
Piperidine → MorpholineReduced steric bulkImproved metabolic stability

Advanced: How can researchers resolve low yields in the final coupling step?

Methodological Answer:

  • Root cause analysis :
    • Reagent stability : Ensure fresh activation of coupling agents (e.g., HATU, EDCI) to prevent degradation .
    • Solvent optimization : Switch from DMF to THF for moisture-sensitive steps .
  • Process adjustments :
    • Use microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
    • Add molecular sieves to scavenge water and improve amide bond formation efficiency .

Advanced: How to analyze conflicting bioactivity data between enzyme inhibition and cellular assays?

Methodological Answer:

  • Hypothesis testing :
    • Cellular permeability : Measure logP and use Caco-2 assays to assess membrane penetration .
    • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Data reconciliation :
    • Orthogonal validation : Use siRNA knockdown of the target to confirm mechanism-specific activity .
    • Metabolite analysis : LC-MS/MS to detect intracellular degradation products .

Advanced: What computational strategies predict binding modes of this compound with its target?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID for quinazolinone-binding kinases) to identify key interactions (e.g., H-bond with hinge region) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Free energy calculations : MM-GBSA to rank analog binding affinities and guide SAR .

Advanced: How to address oxidative degradation observed during stability studies?

Methodological Answer:

  • Degradation pathway mapping :
    • Use LC-MS to identify oxidation products (e.g., quinazolinone ring hydroxylation) .
  • Formulation mitigation :
    • Add antioxidants (e.g., ascorbic acid) in lyophilized formulations .
    • Store in amber vials under inert gas to limit light/O₂ exposure .

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